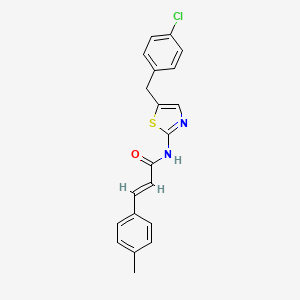![molecular formula C27H22N2O7S2 B11980503 2-methoxyethyl (2E)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-7-methyl-3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11980503.png)
2-methoxyethyl (2E)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-7-methyl-3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methoxyethyl (2E)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-7-methyl-3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that features a variety of functional groups, including furan, thiophene, and thiazolopyrimidine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxyethyl (2E)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-7-methyl-3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be achieved through a multi-step process involving the following key steps:
Formation of the thiazolopyrimidine core: This can be synthesized by reacting appropriate thiourea derivatives with α,β-unsaturated carbonyl compounds under acidic conditions.
Introduction of the furan and thiophene groups: These can be introduced via Suzuki-Miyaura coupling reactions, which involve the use of palladium catalysts and boron reagents.
Esterification: The final step involves the esterification of the carboxylate group with 2-methoxyethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
化学反应分析
Types of Reactions
Oxidation: The furan and thiophene rings can undergo oxidation reactions to form corresponding sulfoxides and furans.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration and bromine for halogenation.
Major Products
Oxidation: Sulfoxides and furans.
Reduction: Alcohols.
Substitution: Nitro and halogenated derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving furan and thiophene derivatives.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and proteins.
Industry: Potential use in the development of new materials with unique electronic and optical properties.
作用机制
The compound exerts its effects through interactions with various molecular targets, including DNA, proteins, and enzymes. The furan and thiophene rings can intercalate into DNA, disrupting its structure and function. The thiazolopyrimidine core can interact with proteins and enzymes, inhibiting their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2-methoxyethyl (2E)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-7-methyl-3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- This compound
Uniqueness
This compound is unique due to the presence of multiple functional groups that allow for a wide range of chemical reactions and interactions. Its ability to interact with DNA and proteins makes it a promising candidate for medicinal applications.
属性
分子式 |
C27H22N2O7S2 |
|---|---|
分子量 |
550.6 g/mol |
IUPAC 名称 |
2-methoxyethyl (2E)-5-[4-(furan-2-carbonyloxy)phenyl]-7-methyl-3-oxo-2-(thiophen-2-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C27H22N2O7S2/c1-16-22(26(32)35-13-12-33-2)23(17-7-9-18(10-8-17)36-25(31)20-6-3-11-34-20)29-24(30)21(38-27(29)28-16)15-19-5-4-14-37-19/h3-11,14-15,23H,12-13H2,1-2H3/b21-15+ |
InChI 键 |
YRNPJIMXDOIQKW-RCCKNPSSSA-N |
手性 SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC=CS3)/SC2=N1)C4=CC=C(C=C4)OC(=O)C5=CC=CO5)C(=O)OCCOC |
规范 SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=CS3)SC2=N1)C4=CC=C(C=C4)OC(=O)C5=CC=CO5)C(=O)OCCOC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-(Biphenyl-4-yloxy)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B11980442.png)
![4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11980453.png)
![2-(4-Bromophenyl)-7,9-dichloro-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B11980470.png)
![4-(4-Allyl-2-methoxyphenoxy)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidine](/img/structure/B11980485.png)
![3-bromo-N'-[(1E)-1-phenylethylidene]benzohydrazide](/img/structure/B11980493.png)

![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide](/img/structure/B11980506.png)
![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11980509.png)

![3-((E)-{[3-mercapto-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11980529.png)
![2-Ethyl-1-[4-(4-methoxybenzyl)-1-piperazinyl]-3-methylpyrido[1,2-A]benzimidazole-4-carbonitrile](/img/structure/B11980533.png)
